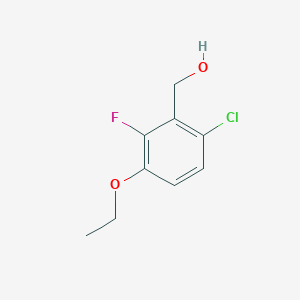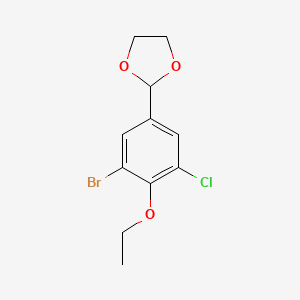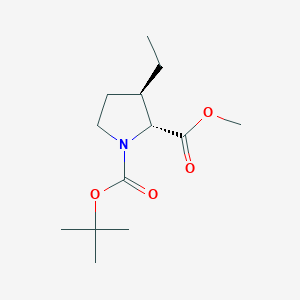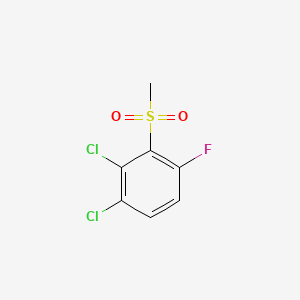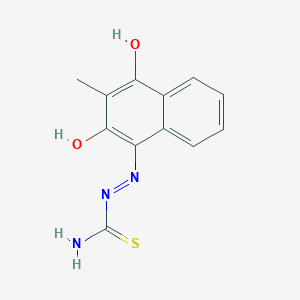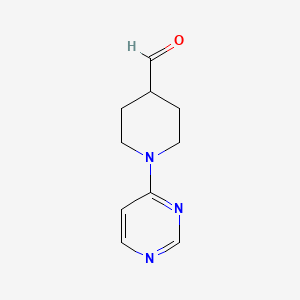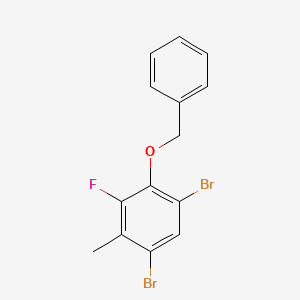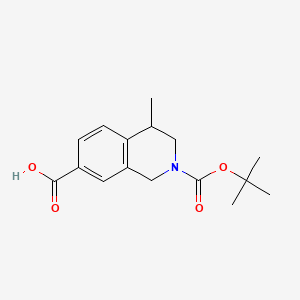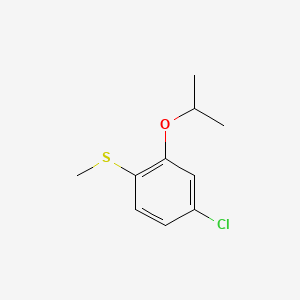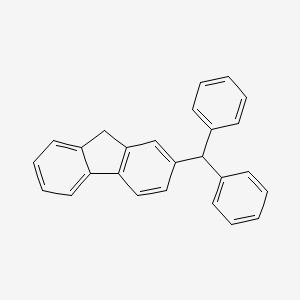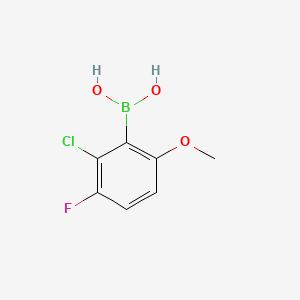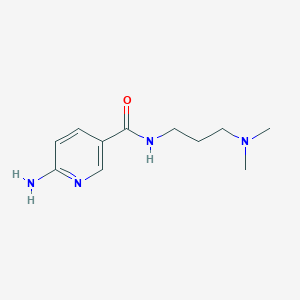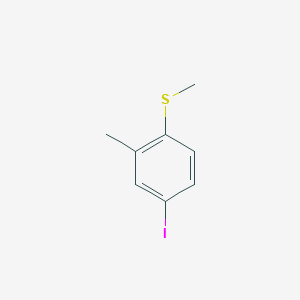
(4-Iodo-2-methylphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodo-2-methylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C₈H₉IS and a molecular weight of 264.127 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a sulfane group attached to a benzene ring. It is primarily used in research and has various applications in chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-2-methylphenyl)(methyl)sulfane typically involves the iodination of 2-methylphenyl(methyl)sulfane. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the para position relative to the methyl group. Common reagents used in this process include iodine and a suitable oxidizing agent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions under optimized conditions to maximize yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Iodo-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the sulfane group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl(methyl)sulfanes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include deiodinated phenyl(methyl)sulfanes and reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
(4-Iodo-2-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Iodo-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The iodine atom and sulfane group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromo-2-methylphenyl)(methyl)sulfane
- (4-Chloro-2-methylphenyl)(methyl)sulfane
- (4-Fluoro-2-methylphenyl)(methyl)sulfane
Uniqueness
(4-Iodo-2-methylphenyl)(methyl)sulfane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs
Eigenschaften
Molekularformel |
C8H9IS |
|---|---|
Molekulargewicht |
264.13 g/mol |
IUPAC-Name |
4-iodo-2-methyl-1-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9IS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 |
InChI-Schlüssel |
DPEIKYXHBZIMAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)I)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


